molecular formula C9H16O2 B14446508 3-({1-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxy)prop-1-ene CAS No. 79719-27-0

3-({1-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxy)prop-1-ene

Katalognummer: B14446508
CAS-Nummer: 79719-27-0
Molekulargewicht: 156.22 g/mol
InChI-Schlüssel: QWCZBNCMXGXZLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-({1-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxy)prop-1-ene is an organic compound with the molecular formula C9H16O2. This compound is characterized by the presence of two allyl ether groups, which are known for their reactivity and versatility in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxy)prop-1-ene typically involves the reaction of allyl alcohol with 1,2-propanediol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the final product. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-({1-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxy)prop-1-ene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The allyl ether groups can participate in

Eigenschaften

CAS-Nummer

79719-27-0

Molekularformel

C9H16O2

Molekulargewicht

156.22 g/mol

IUPAC-Name

1,2-bis(prop-2-enoxy)propane

InChI

InChI=1S/C9H16O2/c1-4-6-10-8-9(3)11-7-5-2/h4-5,9H,1-2,6-8H2,3H3

InChI-Schlüssel

QWCZBNCMXGXZLJ-UHFFFAOYSA-N

Kanonische SMILES

CC(COCC=C)OCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.